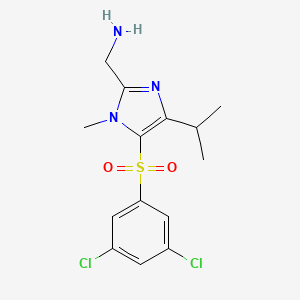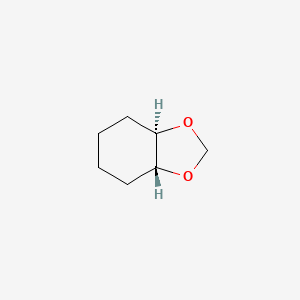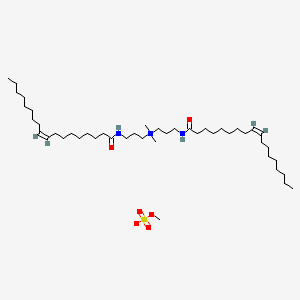![molecular formula C14H18O4 B12685921 2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran CAS No. 94278-20-3](/img/structure/B12685921.png)
2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is an organic compound with the molecular formula C14H18O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two furan rings connected by a bis(oxymethylene) bridge with a 2-methylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with appropriate reagents to form the bis(oxymethylene) bridge. One common method involves the use of formaldehyde and a suitable catalyst to facilitate the formation of the oxymethylene linkages. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran depend on the specific reaction type. Oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated compounds. Substitution reactions result in furan derivatives with new functional groups attached to the furan rings .
Scientific Research Applications
2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Ethylpropylidene)bis(oxymethylene)]bisfuran
- 2,2’-[(2-Propylidene)bis(oxymethylene)]bisfuran
- 2,2’-[(2-Butylidene)bis(oxymethylene)]bisfuran
Uniqueness
2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is unique due to its specific structural features, including the 2-methylpropylidene group and the bis(oxymethylene) bridge. These features confer distinct chemical and physical properties, making it suitable for various specialized applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for unique applications in research and industry .
Properties
CAS No. |
94278-20-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[[1-(furan-2-ylmethoxy)-2-methylpropoxy]methyl]furan |
InChI |
InChI=1S/C14H18O4/c1-11(2)14(17-9-12-5-3-7-15-12)18-10-13-6-4-8-16-13/h3-8,11,14H,9-10H2,1-2H3 |
InChI Key |
AAYXEQGKAQUIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OCC1=CC=CO1)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



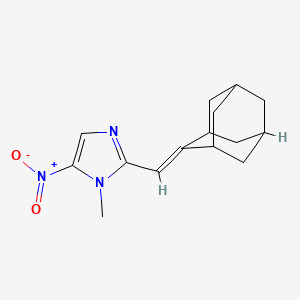
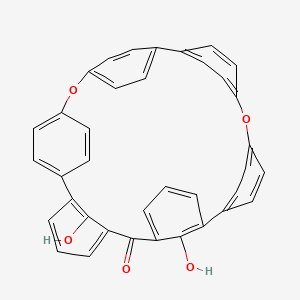
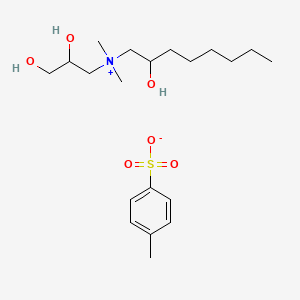
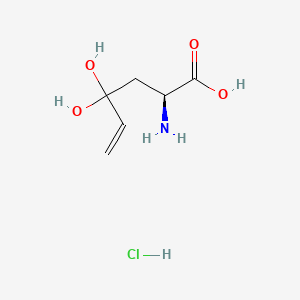
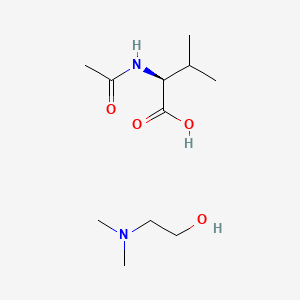
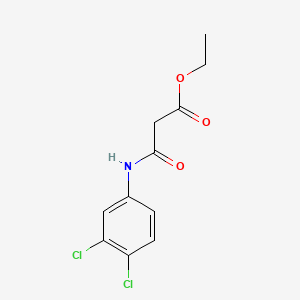

![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
